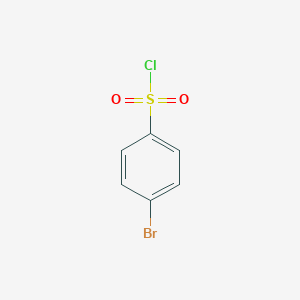

11-β,17-α,21-トリヒドロキシ-6-α-メチルプレグン-4-エン-3,20-ジオン

説明

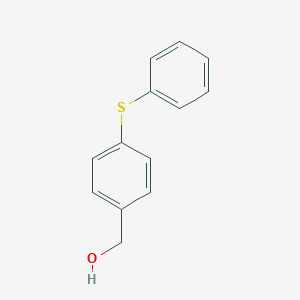

“11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione” is also known as Deltamedrane . It is an impurity in the synthesis of Fluorometholone , a glucocorticoid; anti-inflammatory .

Molecular Structure Analysis

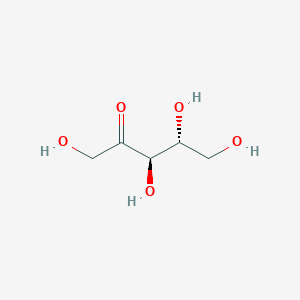

The molecule consists of 32 Hydrogen atoms, 22 Carbon atoms, and 5 Oxygen atoms . It contains a total of 62 bonds; 30 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 ketones (aliphatic), 3 hydroxyl groups, and 1 primary alcohol .Physical And Chemical Properties Analysis

The molecular weight of “11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione” is determined by the sum of the atomic weights of each constituent element .科学的研究の応用

抗炎症作用

この化合物の主な用途の1つは、抗炎症薬の分野です . ある研究では、「11-β,17-α,21-トリヒドロキシ-6-α-メチルプレグン-4-エン-3,20-ジオン」と類似の合成化合物は、局所適用した場合に著しい抗炎症作用を示しました . この化合物は、プレドニゾロンやトリアムシノロンに比べて、耳浮腫抑制試験で高い活性を示しました .

局所ステロイド誘導体

この化合物は、全身への影響を軽減した新しい局所ステロイド誘導体の開発に使用されてきました . これらの誘導体は、抗炎症作用などのステロイドの利点を提供しながら、潜在的な副作用を最小限に抑えるように設計されています .

製薬研究

この化合物は、製薬研究、特に他の化合物の合成に使用されています . それは、グルココルチコイドであるフルオロメトロンの合成における不純物です .

化学合成

この化合物は、化学合成プロセスで使用されます . 例えば、17-α-ヒドロキシ-6-α-メチルプレグン-4-エン-3,20-ジオン17-アセテートの変換に使用されます .

生物学的研究

生物学的研究では、この化合物はそのユニークな特性のために使用されています。 それは、初期の発見研究者に提供される希少でユニークな化学物質のコレクションの一部です

作用機序

Target of Action

The primary target of 11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione, also known as 6α-Methyl Hydrocortisone , is the glucocorticoid receptor. This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mode of Action

Upon binding to the glucocorticoid receptor, 6α-Methyl Hydrocortisone induces a conformational change in the receptor, leading to its activation . The activated receptor then translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . This results in the production of proteins that mediate the anti-inflammatory and immunosuppressive effects of glucocorticoids .

Biochemical Pathways

The activation of the glucocorticoid receptor by 6α-Methyl Hydrocortisone affects several biochemical pathways. For instance, it inhibits the NF-kB pathway, thereby reducing the production of pro-inflammatory cytokines . It also suppresses the AP-1 pathway, which further contributes to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic properties of 6α-Methyl Hydrocortisone are characterized by its absorption, distribution, metabolism, and excretion (ADME). It is predicted to have a density of 1.26±0.1 g/cm3 . It has a melting point of 203-208 °C and a boiling point of 568.2±50.0 °C . It is slightly soluble in acetone, chloroform (very slight, with heating), DMSO, and methanol .

Result of Action

The molecular and cellular effects of 6α-Methyl Hydrocortisone’s action include the suppression of inflammation and immune responses. This is achieved through the inhibition of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . It can also cause apoptosis in breast cancer cells .

Action Environment

The action, efficacy, and stability of 6α-Methyl Hydrocortisone can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Its stability can be affected by light, heat, and humidity . Furthermore, its efficacy can be influenced by the physiological state of the individual, including their health status, age, and genetic factors .

特性

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWLSWNUHFREIQ-PJHHCJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313722 | |

| Record name | 6α-Methylhydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1625-39-4 | |

| Record name | 6α-Methylhydrocortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1625-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11beta,17,21-Trihydroxy-6alpha-methylpregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6α-Methylhydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-β,17-α,21-trihydroxy-6-α-methylpregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-METHYLHYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XQ6AER9QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

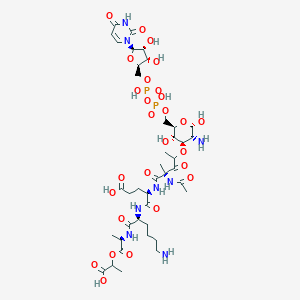

![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)

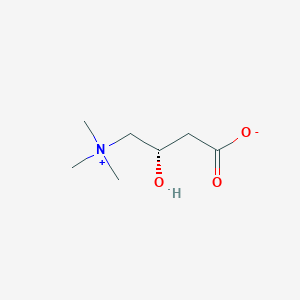

![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)

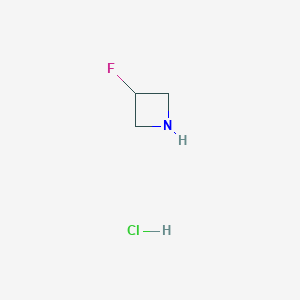

![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)